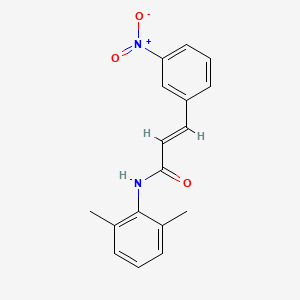
N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide, also known as DNPAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPAA is a member of the acrylamide family, which is known for its diverse range of applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to induce a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In animal models, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to reduce inflammation, oxidative stress, and improve antioxidant status.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for various applications. However, one of the limitations of using N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potential toxicity, which requires careful evaluation and optimization of the dosage and administration route.
Direcciones Futuras
There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide. One of the potential applications of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is in the development of new anticancer drugs. Additionally, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide and its potential applications in various fields.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis method of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate with 3-nitrophenylacetic acid in the presence of a base catalyst. N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potent antitumor activity, anti-inflammatory, antioxidant, and antimicrobial properties. N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. While N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, its potential toxicity requires careful evaluation and optimization of the dosage and administration route. There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide, including the development of new anticancer drugs and the treatment of various diseases.
Métodos De Síntesis
The synthesis method of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate with 3-nitrophenylacetic acid in the presence of a base catalyst. This reaction results in the formation of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied in scientific research due to its unique properties. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-3-6-13(2)17(12)18-16(20)10-9-14-7-4-8-15(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXAPDOJMNNSW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)
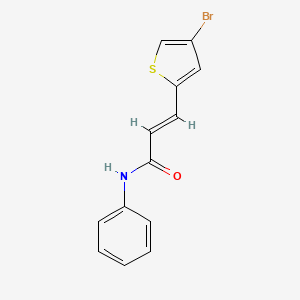
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)
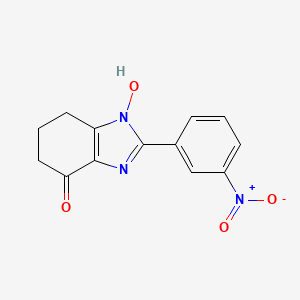
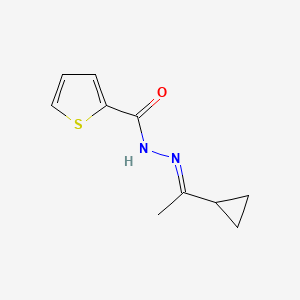
![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)
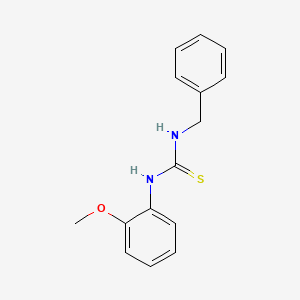
![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)
